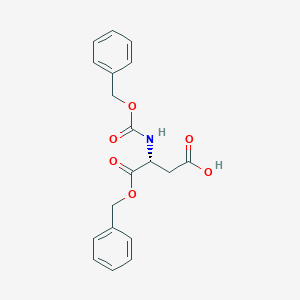

(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection of the Amino Group

The amino group of D-aspartic acid is protected using benzyl chloroformate under basic conditions:

-

Dissolve D-aspartic acid (1 equiv) in a 1:1 mixture of water and dioxane.

-

Add NaHCO₃ (2.2 equiv) and cool to 0–5°C.

-

Slowly add Cbz-Cl (1.1 equiv) while maintaining pH 8–9.

-

Stir for 4–6 hours at room temperature.

Reaction Outcome :

Esterification of the Carboxyl Group

The β-carboxyl group is esterified using benzyl alcohol:

-

Activate the carboxyl group with DCC (1.05 equiv) in dry tetrahydrofuran (THF).

-

Add benzyl alcohol (1.2 equiv) and stir at 25°C for 12 hours.

-

Filter to remove dicyclohexylurea (DCU) byproduct.

Reaction Outcome :

Oxidation to the 4-Oxo Derivative

The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄):

-

Dissolve the ester intermediate in acetone.

-

Add Jones reagent dropwise at 0°C until the orange color persists.

Reaction Outcome :

Enantioselective Control and Resolution

The (R)-configuration is preserved by using D-aspartic acid as the starting material. Chiral HPLC analysis (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiomeric excess (ee) >99%. Alternative resolution methods include:

-

Kinetic resolution : Using lipases to hydrolyze the undesired enantiomer.

-

Diastereomeric crystallization : Forming salts with chiral amines like (1R,2S)-ephedrine.

Purification and Characterization

Column Chromatography

Recrystallization

Table 2: Analytical Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.3–7.5 (m, 10H, Ar-H), δ 4.1–4.3 (m, CH-O) |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H) |

| MS (ESI-) | [M-H]⁻ at m/z 356.3 |

Industrial-Scale Production

Continuous Flow Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that compounds similar to (R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid may serve as enzyme inhibitors. These inhibitors can regulate metabolic pathways, making them valuable in drug discovery for diseases like cancer and diabetes.

Antioxidant Properties

Studies have shown that certain benzyloxy derivatives exhibit antioxidant activities. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases, including neurodegenerative disorders .

Drug Development

The unique structure of this compound allows it to interact with biological targets effectively. Its potential as a lead compound in drug development has been noted in several studies focusing on:

- Cancer therapeutics : Targeting specific cancer cell pathways.

- Anti-inflammatory drugs : Modulating immune responses to reduce inflammation .

Synthesis of Peptides

This compound serves as an intermediate in the synthesis of peptides. Its functional groups facilitate coupling reactions, which are essential in peptide synthesis for therapeutic agents .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against various cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential use as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another research project explored the enzyme inhibition capabilities of this compound. It was found to inhibit specific enzymes involved in metabolic pathways linked to diabetes, showcasing its potential as a therapeutic agent for managing blood sugar levels.

Wirkmechanismus

The mechanism of action of (R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups and carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Variations

The following table summarizes structural differences between the target compound and analogous molecules:

Physicochemical Properties

- Solubility: The target compound’s benzyloxy and Cbz groups impart lipophilicity, reducing aqueous solubility compared to simpler analogs like 4-(benzylamino)-4-oxobutanoic acid () .

- Chirality : The (R)-configuration distinguishes it from the (S)-enantiomer (e.g., Z-Asp-OBzl in ), which may exhibit different biological activity or synthetic utility .

Biologische Aktivität

(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid, with CAS number 81440-35-9, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19NO6

- Molecular Weight : 357.36 g/mol

- Purity : Generally reported at 97% in commercial preparations .

The compound is believed to exhibit biological activity through modulation of specific biochemical pathways. While detailed mechanisms specific to this compound are not extensively documented, related compounds have shown effects on various targets:

- PPAR Agonism : Similar benzyloxy derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and inflammation .

- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties by interfering with bacterial metabolic pathways, particularly those involved in isoprenoid synthesis .

Antiproliferative Effects

Research indicates that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown EC50 values less than 5 µM in luciferase assays, suggesting potent biological activity .

Anti-inflammatory Properties

Compounds targeting PPARα have been associated with reduced inflammation and vascular leakage in models of neurodegeneration and other inflammatory conditions .

Study 1: PPARα Agonism

A study explored the effects of a series of benzyloxy-benzylamino compounds on PPARα activation. The results indicated that certain derivatives significantly upregulated target genes related to lipid metabolism and displayed anti-inflammatory effects in vivo . The findings suggest that this compound may share similar properties.

Study 2: Antimicrobial Activity

In a comparative study involving various benzyloxy derivatives, the compounds were tested for their ability to inhibit bacterial growth. The results showed that modifications in the benzyloxy group could enhance antimicrobial efficacy, indicating a structure-activity relationship worth exploring for this compound .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for (R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via sequential protection and coupling steps. A common approach involves: (i) Introducing the benzyloxy (BnO) group to a β-hydroxyaspartic acid derivative using benzyl alcohol and a strong acid catalyst (e.g., H₂SO₄) under reflux . (ii) Protecting the amino group with a benzyloxycarbonyl (Z) group via reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) . (iii) Oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane or similar reagents . Key conditions include anhydrous environments, temperature control (0–25°C), and stoichiometric precision to minimize side reactions. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How is the stereochemical integrity (R-configuration) validated during synthesis?

- Methodological Answer : The R-configuration is confirmed using: (i) Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase . (ii) Optical Rotation : Comparison of observed [α]D values with literature data for enantiopure standards . (iii) X-ray Crystallography : For unambiguous assignment, single crystals are grown and analyzed to determine absolute configuration .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for this compound, particularly in distinguishing keto-enol tautomerism?

- Methodological Answer : Discrepancies arise due to keto-enol tautomerism of the 4-oxobutanoic acid moiety. To address this: (i) Use D₂O exchange experiments : Enolic protons (δ 10–12 ppm) disappear upon deuteration, while keto protons (δ 2.5–3.5 ppm) remain . (ii) Variable-temperature NMR : At low temperatures (–40°C), tautomeric equilibrium slows, allowing separate peaks for keto and enol forms . (iii) DFT calculations : Predict chemical shifts for tautomers and compare with experimental data .

Q. How do dual benzyloxy groups influence stability during peptide coupling reactions?

- Methodological Answer : The benzyloxy (BnO) and benzyloxycarbonyl (Z) groups confer: (i) Acid Sensitivity : Cleaved under strong acidic conditions (e.g., HBr/AcOH), limiting use in acid-mediated couplings . (ii) Base Stability : Resistant to mild bases (e.g., Na₂CO₃), enabling use in base-activated coupling reagents (e.g., EDC/HOBt) . (iii) Hydrogenation Compatibility : Both groups are removable via catalytic hydrogenation (Pd/C, H₂), enabling post-coupling deprotection .

Q. In SAR studies, how does modifying the benzyloxycarbonyl (Z) group affect biological activity?

- Methodological Answer : Modifications to the Z group alter pharmacokinetics and target binding: (i) Electron-Withdrawing Substituents (e.g., –NO₂ on the benzyl ring): Enhance metabolic stability but may reduce solubility . (ii) Steric Bulk (e.g., tert-butyl instead of benzyl): Increases resistance to enzymatic cleavage but may hinder membrane permeability . (iii) Comparative Assays : Test derivatives against proteolytic enzymes (e.g., trypsin) to quantify protection efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.